(S)-2-Amino-2-(4-chlorophenyl)ethanol
Overview
Description
(S)-2-Amino-2-(4-chlorophenyl)ethanol is a chiral compound with significant importance in various fields such as medicinal chemistry and organic synthesis. This compound is known for its enantioselective properties and is often used as a building block in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol can be achieved through several methods. One common approach involves the asymmetric bioreduction of 1-(4-chlorophenyl)ethanone using biocatalysts such as Daucus carota cells. This method has been shown to produce the desired compound with high enantiomeric excess . Another synthetic route involves the reduction of 4-chloroacetophenone using various reducing agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale bioreactors for the bioreduction process. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, the use of continuous flow reactors has been explored to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(4-chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
(S)-2-Amino-2-(4-chlorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(4-chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)ethanol: This compound is structurally similar but lacks the amino group.
4-Chloroacetophenone: It is a precursor in the synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol and shares the chlorophenyl moiety.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
(2S)-2-amino-2-(4-chlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJASJZNNGLIKBY-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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